molecular formula C13H17N3O4S2 B2545176 methyl 3-ethyl-5-{[2-(thiophen-2-yl)ethyl]sulfamoyl}-1H-pyrazole-4-carboxylate CAS No. 1296274-65-1

methyl 3-ethyl-5-{[2-(thiophen-2-yl)ethyl]sulfamoyl}-1H-pyrazole-4-carboxylate

Cat. No.: B2545176
CAS No.: 1296274-65-1
M. Wt: 343.42
InChI Key: RQVCPLMJZDESPZ-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-5-{[2-(thiophen-2-yl)ethyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a sulfamoyl group at position 5 and a methyl carboxylate ester at position 3. The 3-ethyl substituent contributes steric bulk, while the sulfamoyl group is functionalized with a 2-(thiophen-2-yl)ethyl moiety, introducing aromatic thiophene character. The methyl ester at position 4 may improve solubility and metabolic stability compared to free carboxylic acid derivatives .

Properties

IUPAC Name

methyl 5-ethyl-3-(2-thiophen-2-ylethylsulfamoyl)-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c1-3-10-11(13(17)20-2)12(16-15-10)22(18,19)14-7-6-9-5-4-8-21-9/h4-5,8,14H,3,6-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVCPLMJZDESPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)NCCC2=CC=CS2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-ethyl-5-{[2-(thiophen-2-yl)ethyl]sulfamoyl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-5-{[2-(thiophen-2-yl)ethyl]sulfamoyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the sulfamoyl group can produce primary amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biological Activity

Methyl 3-ethyl-5-{[2-(thiophen-2-yl)ethyl]sulfamoyl}-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C13H16N2O3S\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

The synthesis typically involves a multi-step process that includes the formation of the pyrazole ring and subsequent sulfamoylation. The general synthetic route can be outlined as:

  • Formation of the Pyrazole Ring : Using hydrazine derivatives and appropriate carboxylic acids.
  • Sulfamoylation : Introducing the sulfamoyl group via reaction with sulfonyl chlorides.
  • Final Esterification : Methylation to obtain the final ester product.

Biological Activity

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research has demonstrated that compounds with pyrazole moieties often exhibit antimicrobial properties. Studies indicate that this compound shows significant activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve:

  • Cell Cycle Arrest : Inducing G1 phase arrest.
  • Apoptotic Pathways : Activation of caspases leading to programmed cell death.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which were evaluated using various models of inflammation. Notably, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity against resistant strains. The study concluded that modifications to the thiophene ring significantly enhanced activity against Gram-positive bacteria .

Study 2: Cancer Cell Line Testing

A comprehensive evaluation was conducted on the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 µM to 30 µM across different cell types, suggesting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Structural Analogues in Pyrazole Derivatives

Pyrazole scaffolds are widely explored for their bioactivity. Key structural analogues include:

Compound Name Substituents (Positions) Key Features Biological Activity/Application Reference
Methyl 3-ethyl-5-{[2-(thiophen-2-yl)ethyl]sulfamoyl}-1H-pyrazole-4-carboxylate 3-ethyl, 5-sulfamoyl (thiophen-2-yl-ethyl), 4-methyl carboxylate Enhanced H-bonding (sulfamoyl), lipophilic thiophene moiety Potential anti-inflammatory, antimicrobial
5-Amino-3-hydroxy-1H-pyrazole derivatives (e.g., 7a, 7b) 5-amino, 3-hydroxy, thiophene-5-carboxylate Polar hydroxyl/amino groups, thiophene for π-π interactions Antibacterial, antifungal
Ethyl 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylate 3-methylsulfanyl, 5-varied substituents Sulfur-rich (methylsulfanyl), tunable 5-position for activity optimization Analgesic, anti-inflammatory

Key Observations :

  • Sulfamoyl vs.
  • Thiophene Integration : The 2-(thiophen-2-yl)ethyl substituent introduces aromaticity and π-stacking capacity, similar to thiophene-containing drugs like rotigotine (). This moiety is absent in simpler pyrazoles (e.g., 7a, 7b), which instead use thiophene as a direct substituent .
  • Ester vs. Free Acid : The methyl carboxylate at position 4 balances lipophilicity and solubility, contrasting with ethyl esters (e.g., ) or free acids, which may exhibit differing pharmacokinetic profiles .

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